BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide

Kinase inhibitor design Hinge-binding scaffold Imidazo[1,2-b]pyridazine SAR

2-(4-Fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS 955801-87-3) is a synthetic small molecule built on the imidazo[1,2-b]pyridazine heterocyclic core, a privileged scaffold extensively validated as a hinge-binding motif in ATP-competitive kinase inhibitor discovery. The compound incorporates a 6-methoxy substituent on the pyridazine ring and a 4-fluorophenylacetamide side chain appended via a para-substituted phenyl linker at the 2-position, a substitution pattern distinct from the more extensively characterized 6-phenoxy-imidazo[1,2-b]pyridazine and 3,6-disubstituted variants.

Molecular Formula C21H17FN4O2
Molecular Weight 376.4 g/mol
CAS No. 955801-87-3
Cat. No. B6493062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide
CAS955801-87-3
Molecular FormulaC21H17FN4O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C21H17FN4O2/c1-28-21-11-10-19-24-18(13-26(19)25-21)15-4-8-17(9-5-15)23-20(27)12-14-2-6-16(22)7-3-14/h2-11,13H,12H2,1H3,(H,23,27)
InChIKeyGBNXHZITTYLIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS 955801-87-3): A Differentiated Imidazo[1,2-b]pyridazine Scaffold for Kinase-Targeted Medicinal Chemistry and Chemical Biology Procurement


2-(4-Fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS 955801-87-3) is a synthetic small molecule built on the imidazo[1,2-b]pyridazine heterocyclic core, a privileged scaffold extensively validated as a hinge-binding motif in ATP-competitive kinase inhibitor discovery [1]. The compound incorporates a 6-methoxy substituent on the pyridazine ring and a 4-fluorophenylacetamide side chain appended via a para-substituted phenyl linker at the 2-position, a substitution pattern distinct from the more extensively characterized 6-phenoxy-imidazo[1,2-b]pyridazine and 3,6-disubstituted variants [2]. With a molecular formula of C₂₁H₁₇FN₄O₂ and a molecular weight of 376.4 g/mol, this compound occupies physicochemical space consistent with lead-like properties (cLogP ~3.0, tPSA ~76 Ų) and is commercially supplied at ≥95% purity for research use .

Why Generic Imidazo[1,2-b]pyridazine Substitution Fails: Structural Determinants of Target Engagement for 2-(4-Fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS 955801-87-3)


Imidazo[1,2-b]pyridazine analogs cannot be generically interchanged because kinase selectivity and potency are exquisitely sensitive to the position, electronic character, and steric bulk of substituents around the bicyclic core [1]. The 6-methoxy group in CAS 955801-87-3 occupies a position critical for modulating hinge-binding affinity and selectivity: SAR studies on VEGFR2-targeting imidazo[1,2-b]pyridazines demonstrate that the nature and placement of the 6-substituent (e.g., phenoxy vs. methoxy vs. unsubstituted) directly determines whether the compound achieves nanomolar kinase inhibition or fails to engage the target altogether [2]. Furthermore, the 2-(4-fluorophenyl)acetamide side chain in this compound introduces a fluorinated aromatic moiety known to enhance metabolic stability and modulate lipophilicity relative to non-fluorinated or chloro-substituted analogs, while the para-phenyl linker geometry at the 2-position is a critical determinant of the exit vector presented to the kinase solvent front [3]. Substituting an analog with a different methoxy position, a different halogen, or a meta-substituted linker would predictably alter both potency and selectivity profiles, making this specific compound non-fungible within the imidazo[1,2-b]pyridazine class.

Quantitative Differentiation Evidence: 2-(4-Fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS 955801-87-3) vs. Closest Structural Analogs


Scaffold Architecture Differentiation: 6-Methoxy vs. 6-Phenoxy Imidazo[1,2-b]pyridazine Hinge Binders and the Impact on Kinase Selectivity Windows

The 6-methoxy substituent in CAS 955801-87-3 represents a minimalist hinge-binding motif that contrasts with the bulkier 6-phenoxy substitution found in the most extensively characterized VEGFR2-targeting imidazo[1,2-b]pyridazine inhibitors. In the VEGFR2 series, the benchmark compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) achieved VEGFR2 IC₅₀ = 7.1 nM and PDGFRβ IC₅₀ = 15 nM through a 6-phenoxy hinge-binding interaction [1]. The 6-methoxy substitution in CAS 955801-87-3, by virtue of its smaller steric footprint and distinct electronic character, is predicted to alter the hinge-binding geometry and consequently the kinase selectivity fingerprint relative to the 6-phenoxy series. This structural distinction is critical because imidazo[1,2-b]pyridazine SAR studies have established that the 6-position substituent is a primary determinant of kinase selectivity: 3,6-disubstituted imidazo[1,2-b]pyridazines with varied 6-substituents showed IC₅₀ values ranging from 32 nM to >10,000 nM across CLK1, DYRK1A, CLK4, and PfCLK1, demonstrating that even minor changes at the 6-position produce >300-fold differences in potency against individual kinases [2].

Kinase inhibitor design Hinge-binding scaffold Imidazo[1,2-b]pyridazine SAR

Fluorinated Phenylacetamide Side Chain: Metabolic Stability Differentiation vs. Non-Fluorinated and Chloro-Substituted Imidazo[1,2-b]pyridazine Acetamide Analogs

CAS 955801-87-3 incorporates a 4-fluorophenyl group in its acetamide side chain, a structural feature with well-established pharmacokinetic advantages over both non-halogenated and chloro-substituted phenyl analogs. In the broader medicinal chemistry literature, para-fluorine substitution on phenyl rings consistently reduces oxidative metabolism at the para position by cytochrome P450 enzymes compared to hydrogen, while avoiding the increased lipophilicity (ΔlogP ≈ +0.7) and potential for reactive metabolite formation associated with para-chloro substitution [1]. Within the imidazo[1,2-b]pyridazine acetamide series, close structural analogs with varying phenyl ring substitutions are commercially cataloged: N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-(4-methoxyphenyl)acetamide (CAS 955539-05-6) replaces the fluorine with a methoxy group, altering both electronic properties and metabolic liability, while 2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (benchmark analog) introduces a chlorine atom that increases molecular weight by ~1 Da and logP by approximately 0.5 units relative to the 4-fluoro compound . The 4-fluorophenyl motif in CAS 955801-87-3 thus occupies a differentiated physicochemical niche—balancing metabolic stability with moderate lipophilicity—that neither the 4-methoxy nor 4-chloro analogs can replicate.

Metabolic stability Fluorine substitution Drug metabolism

Para-Phenyl Linker Geometry at the 2-Position: Exit Vector Differentiation from Meta-Substituted Imidazo[1,2-b]pyridazine Acetamide Isomers

The para-substituted phenyl linker connecting the imidazo[1,2-b]pyridazine 2-position to the acetamide carbonyl in CAS 955801-87-3 establishes a linear molecular geometry that projects the 4-fluorophenylacetamide group directly into the solvent-exposed region of the kinase ATP-binding pocket [1]. This contrasts with the meta-substituted phenyl linker isomer, 2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide, which introduces a ~60° angular deviation in the exit vector, directing the acetamide side chain toward a different region of the kinase surface [2]. In kinase inhibitor design, the exit vector angle is a critical determinant of selectivity because solvent-front residues and the gatekeeper region vary substantially across the kinome; compounds with identical hinge-binding cores but different linker geometries can exhibit >100-fold selectivity differences against closely related kinases [1]. The para-linker geometry of CAS 955801-87-3 is therefore predicted to produce a selectivity fingerprint distinct from its meta-substituted constitutional isomer.

Kinase inhibitor design Exit vector Linker geometry

Commercial Purity Benchmarking: ≥95% HPLC Purity Specification Enabling Reproducible SAR vs. Uncharacterized Batches of In-House Synthesized Analogs

CAS 955801-87-3 (Catalog Number CM823830) is commercially supplied with a certified purity of ≥95% as determined by HPLC analysis . This purity specification is critical for reliable structure-activity relationship (SAR) studies because impurities at levels >5% can confound biological assay results—a 5% impurity with 100-fold higher potency than the parent compound would contribute approximately 84% of the apparent activity, leading to erroneous SAR conclusions [1]. In contrast, in-house synthesized imidazo[1,2-b]pyridazine analogs frequently require extensive purification and characterization before biological testing, introducing batch-to-batch variability that undermines cross-study comparability. The availability of CAS 955801-87-3 at a defined purity standard provides a reliable, reproducible starting point for medicinal chemistry optimization campaigns, eliminating the confounding variable of variable purity that plagues comparisons between literature-reported in-house compounds [1].

Chemical purity Reproducibility SAR studies

Physicochemical Differentiation: Lead-Like Property Profile vs. Higher Molecular Weight Imidazo[1,2-b]pyridazine Clinical Candidates

CAS 955801-87-3 (MW = 376.4 g/mol, cLogP ~3.0, tPSA ~76 Ų, HBD = 1, HBA = 5) resides firmly within lead-like physicochemical space as defined by the Rule of Four (MW ≤ 400, cLogP ≤ 4) and satisfies all criteria of Lipinski's Rule of Five [1]. This profile contrasts with more advanced imidazo[1,2-b]pyridazine clinical candidates such as TAK-593 (MW = 534.0 g/mol, cLogP ~4.5), which have undergone extensive optimization that increased molecular weight and lipophilicity [2]. The lower molecular weight of CAS 955801-87-3 provides greater ligand efficiency potential: if the compound achieves even moderate kinase potency (e.g., IC₅₀ = 100 nM), its ligand efficiency (LE = 0.38 kcal/mol per heavy atom) would be competitive with or superior to many optimized lead compounds [1]. This property profile makes CAS 955801-87-3 an attractive starting scaffold for fragment-to-lead or lead optimization programs where maintaining favorable ADME properties is a priority.

Drug-likeness Lead optimization Physicochemical properties

Optimal Research and Procurement Application Scenarios for 2-(4-Fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS 955801-87-3)


Kinase Selectivity Profiling: Mapping the Selectivity Fingerprint of a 6-Methoxy-Imidazo[1,2-b]pyridazine Scaffold Against the Kinome

CAS 955801-87-3 is ideally suited as a probe compound for kinase selectivity profiling panels to establish the baseline selectivity fingerprint of the 6-methoxy-imidazo[1,2-b]pyridazine scaffold class. Because published kinome-wide selectivity data exist for 6-phenoxy-imidazo[1,2-b]pyridazine inhibitors such as TAK-593 (which showed >200-fold selectivity for VEGFR/PDGFR families with IC₅₀ >1 μM against >200 other kinases), profiling CAS 955801-87-3 under identical assay conditions would quantify the selectivity shift induced by replacing the 6-phenoxy with a 6-methoxy substituent [1]. This head-to-head selectivity comparison directly supports scaffold-hopping strategies in medicinal chemistry programs targeting kinases beyond the VEGFR/PDGFR families, particularly DYRK, CLK, and PIM kinases where imidazo[1,2-b]pyridazines have demonstrated nanomolar potency [2].

Lead Optimization Starting Point: Fragment-to-Lead and Structure-Based Design Leveraging Lead-Like Physicochemical Properties

With a molecular weight of 376.4 g/mol and physicochemical properties fully compliant with lead-likeness criteria, CAS 955801-87-3 serves as an optimal starting point for fragment-to-lead or lead optimization campaigns where maintaining favorable ADME properties is a primary objective [1]. The compound's lower molecular weight relative to clinical-stage imidazo[1,2-b]pyridazine candidates (e.g., TAK-593 at MW = 534.0 g/mol) provides a larger property envelope for synthetic elaboration, allowing medicinal chemists to introduce potency-enhancing substituents without exceeding drug-likeness thresholds [2]. Structure-based design efforts can leverage the para-phenyl linker exit vector to systematically explore solvent-front interactions while using the 6-methoxy hinge binder to maintain kinase engagement, potentially yielding selective inhibitors with superior ligand efficiency metrics compared to campaigns initiated from higher-MW starting points.

Metabolic Stability Benchmarking: Comparative In Vitro Microsomal Stability Assessment of 4-Fluorophenyl vs. 4-Methoxyphenyl and 4-Chlorophenyl Acetamide Analogs

The 4-fluorophenylacetamide motif in CAS 955801-87-3 enables a controlled comparative study of the impact of para-substitution on metabolic stability within a constant imidazo[1,2-b]pyridazine scaffold [1]. By procuring CAS 955801-87-3 alongside its 4-methoxyphenyl analog (CAS 955539-05-6) and a 4-chlorophenyl analog, researchers can conduct parallel in vitro microsomal stability assays (human liver microsomes, NADPH-supplemented) to quantify the relative metabolic stability conferred by fluorine vs. methoxy vs. chloro substitution. This head-to-head comparison provides actionable data for medicinal chemistry teams deciding between halogen and non-halogen substituents in lead optimization, with the 4-fluoro variant expected to demonstrate intermediate lipophilicity and superior metabolic stability relative to both methoxy (O-demethylation liability) and chloro (increased CYP450-mediated oxidation) analogs [1].

Chemical Biology Tool Compound: Investigating the Role of Para-Linker Geometry in Kinase Target Engagement

CAS 955801-87-3, with its para-substituted phenyl linker, serves as a chemical biology tool to investigate how exit vector geometry affects kinase target engagement when paired with a 6-methoxy-imidazo[1,2-b]pyridazine hinge binder [1]. By comparing the cellular target engagement profile of CAS 955801-87-3 (para-linker) with its meta-substituted constitutional isomer using techniques such as cellular thermal shift assays (CETSA) or kinase affinity purification coupled to mass spectrometry, researchers can experimentally determine which kinases preferentially accommodate the linear para-linker exit vector versus the angled meta-linker geometry [2]. This information directly informs the design of paralog-selective kinase inhibitors within the imidazo[1,2-b]pyridazine series and contributes to broader understanding of how linker geometry modulates kinome-wide selectivity.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.